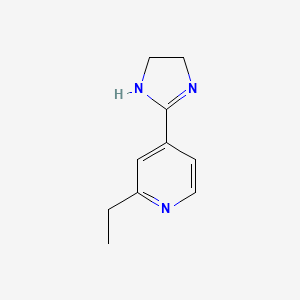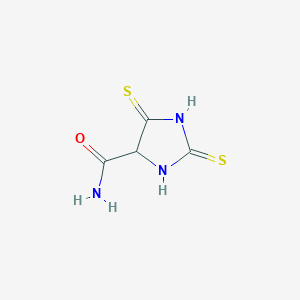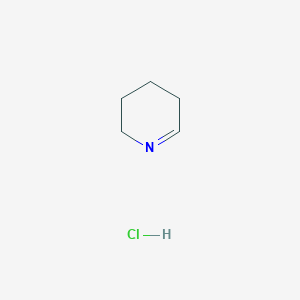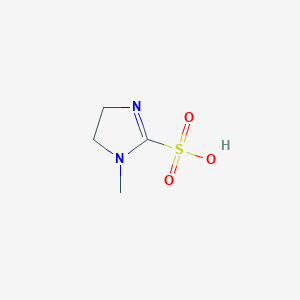
Dihydroxy(oxo)azanium;1,5-dimethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is a compound that combines the properties of an imidazole derivative with the unique characteristics of a dihydroxy(oxo)azanium group Imidazole derivatives are known for their versatility in various chemical reactions and their presence in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)azanium;1,5-dimethylimidazole typically involves the functionalization of the imidazole ring. One common method is the oxidation of 1,5-dimethylimidazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy(oxo)azanium group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy(oxo)azanium;1,5-dimethylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with lower oxidation states .
Applications De Recherche Scientifique
Dihydroxy(oxo)azanium;1,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism by which dihydroxy(oxo)azanium;1,5-dimethylimidazole exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The dihydroxy(oxo)azanium group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylimidazole: Similar in structure but lacks the dihydroxy(oxo)azanium group.
1-Hydroxyimidazole: Contains a hydroxyl group but not the dihydroxy(oxo)azanium group.
Imidazole N-oxides: Oxidized derivatives of imidazole with different functional groups.
Uniqueness
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is unique due to the presence of both the imidazole ring and the dihydroxy(oxo)azanium group.
Propriétés
Formule moléculaire |
C5H10N3O3+ |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
dihydroxy(oxo)azanium;1,5-dimethylimidazole |
InChI |
InChI=1S/C5H8N2.H2NO3/c1-5-3-6-4-7(5)2;2-1(3)4/h3-4H,1-2H3;(H2,2,3,4)/q;+1 |
Clé InChI |
DIVUGRPTMWDIEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN1C.[N+](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















